4-(7-Methyl-1H-indol-3-yl)butan-2-ol
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(7-methyl-1H-indol-3-yl)butan-2-ol |
InChI |
InChI=1S/C13H17NO/c1-9-4-3-5-12-11(7-6-10(2)15)8-14-13(9)12/h3-5,8,10,14-15H,6-7H2,1-2H3 |
InChI Key |
XHFSKEMDCBRWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methyl-1H-indol-3-yl)butan-2-ol typically involves the reaction of 7-methylindole with butanal under specific conditions. One common method is the reduction of 4-(7-Methyl-1H-indol-3-yl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product. The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(7-Methyl-1H-indol-3-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(7-Methyl-1H-indol-3-yl)butan-2-one.
Reduction: Various alcohol derivatives depending on the extent of reduction.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(7-Methyl-1H-indol-3-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in biological systems, particularly in signal transduction pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(7-Methyl-1H-indol-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to bind to various protein targets, influencing cellular processes such as apoptosis, cell proliferation, and differentiation .
Comparison with Similar Compounds
Comparison with (S)-2-(7-Methyl-1H-indol-3-yl)-1,4-diphenylbutane-1,4-dione (29ia)
- Structural Differences: Compound 29ia () shares the 7-methylindole group but replaces the butan-2-ol chain with a diketone backbone flanked by phenyl groups.
- Functional Implications : The diketone structure may enhance π-π stacking with aromatic residues in enzymes, whereas the hydroxyl group in 4-(7-Methyl-1H-indol-3-yl)butan-2-ol could participate in hydrogen bonding.
Comparison with 3-(1H-Indol-3-yl)-butan-1-ol (4b)
- Structural Differences : Both compounds feature an indole moiety and a four-carbon alcohol chain. However, 4b () is a primary alcohol (hydroxyl at C1), whereas the target compound is a secondary alcohol (hydroxyl at C2).
- Synthetic Pathways: 4b is synthesized via a modified procedure involving imidazolidinone catalysts and aldehydes . The synthesis of this compound may require distinct regioselective strategies due to the secondary alcohol and methyl-substituted indole.
- Physicochemical Properties : Primary alcohols (e.g., 4b) typically exhibit higher boiling points and solubility in polar solvents compared to secondary alcohols.
Comparison with 4-(4-Fluoro-1H-indol-3-yl)butan-2-one
Comparison with PKC Inhibitors Containing Indole Moieties
While these molecules include complex heterocyclic systems for kinase inhibition, this compound’s simpler structure may limit direct enzymatic targeting but could serve as a scaffold for further functionalization .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Challenges : The secondary alcohol and methyl substitution in this compound necessitate regioselective synthesis methods, contrasting with the primary alcohol in 4b .
- Physicochemical Gaps: Limited data on boiling point, solubility, and stability highlight the need for experimental characterization.
Biological Activity
4-(7-Methyl-1H-indol-3-yl)butan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a butanol moiety linked to a 7-methylindole ring. Its molecular formula is , with a molecular weight of approximately 203.25 g/mol. The presence of the hydroxyl group (-OH) at the second carbon of the butyl chain enhances its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors, triggering cellular responses that can influence physiological processes.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, impacting metabolic pathways crucial for cell function.
- Signal Transduction Modulation : This compound can modulate signal transduction pathways, leading to various biological effects such as apoptosis and cell proliferation regulation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have efficacy against various cancer cell lines. For instance, it has been noted for its potential to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, possibly through inhibition of pro-inflammatory cytokines and mediators.
- Antimicrobial Activity : Some studies report antimicrobial properties against specific bacteria and fungi, indicating its potential use in treating infections.
Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study evaluating various indole derivatives, this compound was found to exhibit significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and modulation of the Bcl-2 family proteins.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound, where it demonstrated a reduction in carrageenan-induced paw edema in animal models. This effect was attributed to the inhibition of COX enzymes and pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
